1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as DMPT, is a trione derivative of 2,5-dimethylphenylpyrimidine and has a wide range of biological and chemical applications. DMPT is a strong electrophile and a highly reactive species, making it a useful compound for a variety of purposes.
Scientific Research Applications
Application 1: Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Summary of the Application : This research involves the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, which are important classes of fused heterocyclic systems due to a wide range of biological activity .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .
Application 2: Synthesis and Antimicrobial Activity of Some New Thiadiazoles
- Summary of the Application : This research involves the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 3: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .
Application 4: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application 5: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
- Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .
Application 6: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
- Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQGSHQFVCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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